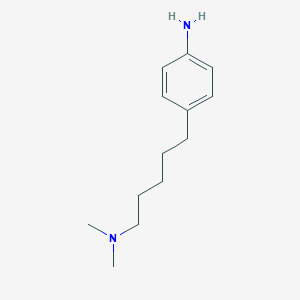
4-(5-(Dimethylamino)pentyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Dimethylamino)pentyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aniline group and a dimethylamino group attached to a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Dimethylamino)pentyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 5-(dimethylamino)pentylamine under reducing conditions. The nitro group is first reduced to an amine, followed by the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of aniline, followed by reduction and subsequent alkylation with 5-(dimethylamino)pentylamine. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(Dimethylamino)pentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-(5-(Dimethylamino)pentyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(5-(Dimethylamino)pentyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring allows for π-π interactions, further stabilizing the compound’s binding to proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)aniline: Lacks the pentyl chain, making it less hydrophobic.
N,N-Dimethylaniline: Similar structure but without the additional amine group.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of an amine.
Uniqueness
4-(5-(Dimethylamino)pentyl)aniline is unique due to the presence of both the dimethylamino group and the pentyl chain, which confer distinct chemical and physical properties. These structural features enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H22N2 |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
4-[5-(dimethylamino)pentyl]aniline |
InChI |
InChI=1S/C13H22N2/c1-15(2)11-5-3-4-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11,14H2,1-2H3 |
Clave InChI |
YQAUSPVSRCDZCS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















